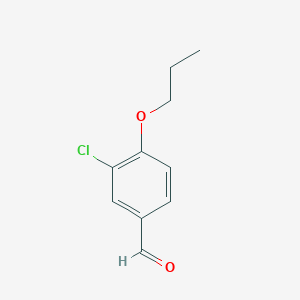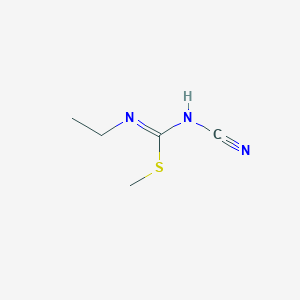
1-(4-Morpholin-4-yl-phenyl)-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 1-(4-Morpholin-4-yl-phenyl)-ethylamine involves various chemical reactions to introduce the morpholine moiety and other substituents to the core structure. For instance, the synthesis of a series of 1-arylpyrazoles as potent σ(1) receptor antagonists included the use of small cyclic amines, such as morpholine, and an ethylenoxy spacer to achieve selectivity for σ(1)R over σ(2)R . Similarly, high-quality single crystals of a compound containing the morpholine group were grown using the slow evaporation method, indicating the versatility of morpholine in synthesis . Another study reported the electrochemical synthesis of a dihydroquinolinyl-morpholine derivative, showcasing an alternative method for constructing morpholine-containing compounds .
Molecular Structure Analysis
The molecular structure of morpholine derivatives has been extensively studied using various techniques. Single-crystal X-ray diffraction studies have been employed to determine the crystal structure of these compounds, revealing details such as the presence of two crystallographically independent molecules in different orientations and the stability of the molecules in the unit cell due to weak interactions . The crystal structure of another morpholine derivative was solved, showing a chair conformation of the morpholinium group and specific dihedral angles between functional groups .
Chemical Reactions Analysis
Morpholine derivatives participate in a range of chemical reactions. For example, the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride resulted in the synthesis of a compound with potential biological activity . The formation of tertiary aminoalkanol hydrochlorides from amino ketones through nucleophilic addition of Grignard reagents followed by conversion to hydrochlorides is another example of the chemical reactivity of morpholine-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. The photoluminescence analysis of an enantiopure morpholine derivative revealed blue and green emission bands, indicating its potential for optical applications . The logP value, a measure of lipophilicity, was determined for a dihydropyridine morpholine derivative, providing insight into its pharmacokinetic properties . Additionally, the antimicrobial and antitumor activities of these compounds have been evaluated, demonstrating their potential in medicinal chemistry .
Applications De Recherche Scientifique
UV Curing Industry
- Field : Industrial Chemistry
- Application : This compound is used as a photoinitiator in the UV curing industry . Photoinitiators are substances that absorb energy and produce reactive species used to initiate a polymerization process .
- Method : The compound is mixed with monomers and oligomers. Upon exposure to UV light, it absorbs energy and initiates the polymerization process .
Food Packaging
- Field : Food Science
- Application : This compound has been detected in migration or extraction experiments of food contact articles .
- Method : The compound is used in the production of food packaging materials. Over time, it can migrate from the packaging into the food .
- Results : The compound has been added to the Candidate List of substances of very high concern (SVHCs) by the European Chemicals Agency (ECHA). This listing obligates producers and suppliers to provide safety information and to notify ECHA .
Food Contact Chemicals
- Field : Food Science
- Application : This compound is one of the five new substances that have been detected in migration or extraction experiments of food contact articles .
- Method : The compound is used in the production of food contact materials. Over time, it can migrate from the packaging into the food .
- Results : The compound has been added to the Candidate List of substances of very high concern (SVHCs) by the European Chemicals Agency (ECHA). This listing obligates producers and suppliers to provide safety information and to notify ECHA .
Chemical Synthesis
- Field : Organic Chemistry
- Application : This compound is used as a building block in the synthesis of various organic compounds .
- Method : The specific method of application depends on the target compound. Generally, it involves reactions with other organic compounds under controlled conditions .
- Results : The use of this compound in chemical synthesis has enabled the production of a wide range of organic compounds .
Propriétés
IUPAC Name |
1-(4-morpholin-4-ylphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(13)11-2-4-12(5-3-11)14-6-8-15-9-7-14/h2-5,10H,6-9,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOHGGYEBXCWJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2CCOCC2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406723 |
Source


|
| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Morpholin-4-yl-phenyl)-ethylamine | |
CAS RN |
728024-36-0 |
Source


|
| Record name | 1-(4-Morpholin-4-yl-phenyl)-ethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(morpholin-4-yl)phenyl]ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[1,4']Bipiperidinyl-4-carboxylic acid ethyl ester](/img/structure/B1275969.png)





